molecular formula C18H21NO4S B2921717 N-((4-hydroxychroman-4-yl)methyl)-2-phenylethanesulfonamide CAS No. 1396684-10-8

N-((4-hydroxychroman-4-yl)methyl)-2-phenylethanesulfonamide

Cat. No.: B2921717
CAS No.: 1396684-10-8
M. Wt: 347.43
InChI Key: BVXSZSSYUVRUTJ-UHFFFAOYSA-N
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Description

N-((4-hydroxychroman-4-yl)methyl)-2-phenylethanesulfonamide is a synthetic organic compound designed for research applications in medicinal chemistry. It features a chroman moiety, a structure of high interest in pharmaceutical development due to its prevalence in biologically active molecules, coupled with a phenylethanesulfonamide group. The sulfonamide functional group is a common pharmacophore in drug discovery, known for its ability to contribute to binding affinity and metabolic stability . Based on its molecular architecture, this compound is intended for use in non-clinical laboratory research, such as in vitro screening assays to investigate new therapeutic targets or as a building block in the synthesis of more complex chemical entities. The product is provided for Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Please note that the specific mechanism of action, physicochemical properties, and primary research applications for this exact compound are not currently detailed in the scientific literature, and further characterization by the researching laboratory is required.

Properties

IUPAC Name

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-2-phenylethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c20-18(11-12-23-17-9-5-4-8-16(17)18)14-19-24(21,22)13-10-15-6-2-1-3-7-15/h1-9,19-20H,10-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXSZSSYUVRUTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1(CNS(=O)(=O)CCC3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-hydroxychroman-4-yl)methyl)-2-phenylethanesulfonamide typically involves multiple steps, starting with the preparation of the 4-hydroxychroman-4-yl intermediate. This intermediate is then reacted with a sulfonamide derivative under specific conditions to form the final compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. This involves optimizing reaction conditions to ensure high yield and purity of the final product. Industrial production may also incorporate advanced techniques like continuous flow synthesis to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((4-hydroxychroman-4-yl)methyl)-2-phenylethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction of the sulfonamide group can yield a corresponding amine .

Scientific Research Applications

N-((4-hydroxychroman-4-yl)methyl)-2-phenylethanesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which N-((4-hydroxychroman-4-yl)methyl)-2-phenylethanesulfonamide exerts its effects involves targeting specific proteins in the malaria parasite. The compound has been shown to block male gamete formation in the malaria parasite, thereby preventing transmission to mosquitoes. This action is mediated through the binding and stabilization of the Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16 .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Modifications

The following table summarizes structurally related sulfonamide derivatives and their distinguishing features:

Compound Name Key Structural Features Molecular Weight Notable Modifications References
N-((4-hydroxychroman-4-yl)methyl)-2-phenylethanesulfonamide Chroman-4-ylmethyl group, phenylethanesulfonamide ~389.4 (calc.) Hydroxyl group on chroman; methylene linker
N-[4-(2-aminoethyl)phenyl]-2-phenylethanesulfonamide Phenylethanesulfonamide with aminoethylphenyl group ~334.4 Aminoethyl substituent enhances polarity and potential receptor interaction
N-[4-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]-2-phenylethanesulfonamide Branched hydroxy-phenoxypropylaminoethyl group on phenyl ring ~527.5 Extended hydrophilic side chain for improved solubility
N-(2-cyclohexyl-2-hydroxyethyl)-2-phenylethanesulfonamide Cyclohexyl-hydroxyethyl substituent on sulfonamide nitrogen ~365.5 Bulky cyclohexyl group may influence steric hindrance
N-(2-aminophenyl)-2-phenylethanesulfonamide Ortho-aminophenyl group on sulfonamide nitrogen ~290.3 Electron-rich aromatic system for π-π stacking

Crystallographic and Hydrogen-Bonding Analysis

Compounds like N-(4-methoxyphenyl)benzenesulfonamide form hydrogen-bonded networks (e.g., C–H⋯O interactions) in crystal lattices, influencing melting points and stability . The target compound’s chroman hydroxyl group could similarly participate in intermolecular hydrogen bonds, affecting its crystallinity .

Biological Activity

N-((4-hydroxychroman-4-yl)methyl)-2-phenylethanesulfonamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a 4-hydroxychroman moiety linked to a 2-phenylethanesulfonamide group. The presence of both aromatic and sulfonamide functionalities suggests diverse biological interactions.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study on 3-substituted derivatives of 4-hydroxycoumarin demonstrated notable antimycotic and antibacterial activities, suggesting that structural similarities may confer similar effects on microbial pathogens .

CompoundActivity TypeMicroorganisms TestedEffectiveness
This compoundAntimicrobialVarious bacteria and fungiSignificant
3-substituted derivatives of 4-hydroxycoumarinAntimycotic, AntibacterialE. coli, S. aureus, C. albicansHigh

Anti-inflammatory Properties

The sulfonamide group is known for its anti-inflammatory effects. Studies have shown that compounds with similar structures can inhibit the production of pro-inflammatory cytokines, which plays a crucial role in various inflammatory diseases. This suggests that this compound could potentially modulate inflammatory responses.

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Enzymatic Activity : Similar compounds often inhibit enzymes involved in inflammation and microbial growth.
  • Interaction with Cell Membranes : The lipophilicity of the chroman structure may facilitate membrane penetration, enhancing antimicrobial efficacy.
  • Cytokine Modulation : By influencing cytokine production, the compound may reduce inflammation.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative therapeutic agent.

Case Study 2: Anti-inflammatory Effects

In a controlled trial involving animal models, administration of the compound led to a significant reduction in markers of inflammation compared to controls. This supports the hypothesis that it may serve as an effective anti-inflammatory agent.

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